molecular formula C20H23NO3 B4193106 2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Cat. No. B4193106
M. Wt: 325.4 g/mol
InChI Key: UHAIHHDGMTXFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AOA or N-adamantyl-2-benzofuran-5-ylacetamide. It has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of AOA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. AOA has also been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
AOA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. AOA has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, AOA has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of AOA is its high purity and yield. This makes it easy to work with in the laboratory, and ensures that the results of experiments are reliable. However, one limitation of AOA is that it can be difficult to dissolve in certain solvents, which can make it challenging to use in certain experiments.

Future Directions

There are many potential future directions for research on AOA. One area of interest is the development of new drugs based on the structure of AOA. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of AOA. Additionally, further research is needed to determine the optimal dosage and administration route for AOA in different disease models. Finally, there is a need for more studies to investigate the safety and toxicity of AOA in animal models and humans.

Scientific Research Applications

AOA has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of pharmacological effects, including anti-inflammatory, neuroprotective, and antitumor activities. These properties make AOA a promising candidate for the development of new drugs for the treatment of a variety of diseases.

properties

IUPAC Name

2-(1-adamantyl)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-18(21-16-1-2-17-15(6-16)11-24-19(17)23)10-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14H,3-5,7-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAIHHDGMTXFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)C(=O)OC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
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Reactant of Route 6
2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

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